molecular formula C31H54O2 B13797553 10-Undecenal digeranyl acetal CAS No. 67785-74-4

10-Undecenal digeranyl acetal

Cat. No.: B13797553
CAS No.: 67785-74-4
M. Wt: 458.8 g/mol
InChI Key: QBQQCPSBCXSFTA-HCTXVGCHSA-N
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Description

Undecylenic aldehyde digeranyl acetal is an organic compound that belongs to the class of acetals. Acetals are formed by the reaction of an aldehyde or ketone with an alcohol. This compound is characterized by the presence of two geranyl groups attached to the undecylenic aldehyde, forming a stable acetal structure. Acetals are often used in organic synthesis as protecting groups for aldehydes and ketones due to their stability under neutral and basic conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of undecylenic aldehyde digeranyl acetal typically involves the acid-catalyzed reaction of undecylenic aldehyde with geraniol. The reaction proceeds through the formation of a hemiacetal intermediate, which then reacts with another molecule of geraniol to form the acetal. The reaction is usually carried out in the presence of an acid catalyst such as p-toluenesulfonic acid or sulfuric acid. The reaction conditions often include refluxing the mixture in an inert solvent like toluene, while continuously removing water to drive the equilibrium towards acetal formation .

Industrial Production Methods

In an industrial setting, the production of undecylenic aldehyde digeranyl acetal can be scaled up using similar reaction conditions. The use of continuous flow reactors and efficient water removal techniques, such as azeotropic distillation, can enhance the yield and purity of the product. Additionally, the use of environmentally friendly catalysts and solvents is being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

Undecylenic aldehyde digeranyl acetal can undergo various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Aqueous hydrochloric acid or sulfuric acid.

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

Major Products Formed

    Hydrolysis: Undecylenic aldehyde and geraniol.

    Oxidation: Undecylenic acid.

    Reduction: Undecylenic alcohol.

Scientific Research Applications

Undecylenic aldehyde digeranyl acetal has several applications in scientific research:

Mechanism of Action

The mechanism of action of undecylenic aldehyde digeranyl acetal primarily involves its stability as an acetal. The formation of the acetal protects the aldehyde group from unwanted reactions during synthesis. The acetal can be selectively hydrolyzed under acidic conditions to regenerate the aldehyde, allowing for further functionalization. This selective protection and deprotection mechanism is crucial in complex organic synthesis .

Comparison with Similar Compounds

Similar Compounds

    Benzaldehyde dimethyl acetal: Similar in structure but with benzaldehyde and methanol.

    Acetaldehyde diethyl acetal: Formed from acetaldehyde and ethanol.

    Cyclohexanone dimethyl acetal: Derived from cyclohexanone and methanol

Uniqueness

Its long carbon chain also provides distinct physical and chemical characteristics compared to shorter-chain acetals .

Properties

CAS No.

67785-74-4

Molecular Formula

C31H54O2

Molecular Weight

458.8 g/mol

IUPAC Name

11,11-bis[(2E)-3,7-dimethylocta-2,6-dienoxy]undec-1-ene

InChI

InChI=1S/C31H54O2/c1-8-9-10-11-12-13-14-15-22-31(32-25-23-29(6)20-16-18-27(2)3)33-26-24-30(7)21-17-19-28(4)5/h8,18-19,23-24,31H,1,9-17,20-22,25-26H2,2-7H3/b29-23+,30-24+

InChI Key

QBQQCPSBCXSFTA-HCTXVGCHSA-N

Isomeric SMILES

CC(=CCC/C(=C/COC(OC/C=C(/CCC=C(C)C)\C)CCCCCCCCC=C)/C)C

Canonical SMILES

CC(=CCCC(=CCOC(CCCCCCCCC=C)OCC=C(C)CCC=C(C)C)C)C

Origin of Product

United States

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